molecular formula C18H14N2O2S2 B2808893 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide CAS No. 2097932-66-4

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide

Cat. No. B2808893
CAS RN: 2097932-66-4
M. Wt: 354.44
InChI Key: JONQZBUPHNDDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide” is a complex organic compound that contains furan, thiophene, benzothiazole, and carboxamide functional groups . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the furan, thiophene, and benzothiazole rings, and the attachment of the carboxamide group . The exact synthetic route would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of furan, thiophene, benzothiazole, and carboxamide functional groups. These groups would likely confer specific physical and chemical properties to the compound, such as its solubility, reactivity, and potential biological activity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions. For example, the furan and thiophene rings could potentially undergo electrophilic aromatic substitution reactions . The carboxamide group could potentially participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the furan, thiophene, benzothiazole, and carboxamide functional groups. For example, the compound is likely to be soluble in organic solvents .

Scientific Research Applications

Synthesis and Reactivity

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide, along with its derivatives, demonstrates diverse chemical reactivity, useful in organic synthesis. For instance, Aleksandrov et al. (2017) reported the synthesis of related compounds via coupling reactions and electrophilic substitution, indicating potential in designing complex organic structures Aleksandrov & El’chaninov, 2017.

Electrophilic Substitution Reactions

The compound's susceptibility to electrophilic substitution reactions is highlighted in multiple studies. This includes nitration, bromination, formylation, and acylation, as demonstrated by Aleksandrov and El’chaninov (2021), suggesting its utility in further chemical modifications Aleksandrov, Elchaninov, Tishina, Tarakanova, & Shmanovsky, 2021.

Potential in Antimicrobial Applications

This compound and its derivatives have been explored for antimicrobial properties. Popiołek et al. (2016) synthesized a series of related compounds, which displayed significant activity against various bacterial and fungal strains, indicating its relevance in the development of new antimicrobial agents Popiołek, Biernasiuk, & Malm, 2016.

Antitumor Potential

The compound's derivatives also show promise in antitumor research. Matiichuk et al. (2020) synthesized derivatives that exhibited superior antitumor activity compared to standard drugs, suggesting potential applications in cancer therapy Matiichuk, Horak, Chaban, Horishny, Tymoshuk, & Matiychuk, 2020.

Future Directions

Future research could potentially explore the synthesis of this compound and its derivatives, their physical and chemical properties, and their potential biological activity. This could include studies to determine the compound’s mechanism of action, its potential therapeutic effects, and its safety profile .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c21-18(12-5-6-14-17(9-12)24-11-20-14)19-10-13(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,11,13H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONQZBUPHNDDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.